molecular formula C7H12N2O3 B8595555 4-(3-Aminopropyl)morpholine-3,5-dione

4-(3-Aminopropyl)morpholine-3,5-dione

Cat. No. B8595555
M. Wt: 172.18 g/mol
InChI Key: FTUPUGHLFNFSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465736B2

Procedure details

To a solution of tert-butyl-3-(3,5-dioxomorpholin-4-yl)propylcarbamate (15 g) in dry ether (150 mL) was added a saturated solution of dry HCl (gas) in diethylether (300 mL) at 0° C. and the solution was then slowly warmed up to r.t. The precipitate obtained was filtered, washed with cold ether and dried under vacuum to give 11 g of the title compound (94%).
Name
tert-butyl-3-(3,5-dioxomorpholin-4-yl)propylcarbamate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][N:11]1[C:16](=[O:17])[CH2:15][O:14][CH2:13][C:12]1=[O:18])(C)(C)C.Cl>CCOCC>[NH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:16](=[O:17])[CH2:15][O:14][CH2:13][C:12]1=[O:18]

Inputs

Step One
Name
tert-butyl-3-(3,5-dioxomorpholin-4-yl)propylcarbamate
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCN1C(COCC1=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCCN1C(COCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 116%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.